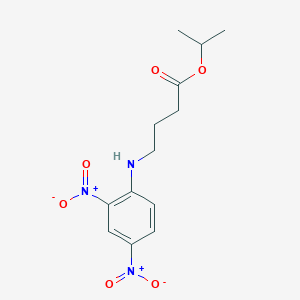
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate is a chemical compound with the molecular formula C13H17N3O6 . It has an average mass of 311.291 Da and a mono-isotopic mass of 311.111725 Da . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . For a detailed structural analysis, one would need to refer to the compound’s structural data available in chemical databases or literature.Aplicaciones Científicas De Investigación
Chromatography Applications
- Separation of 2,4-Dinitrophenyl Derivatives : Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate and its derivatives are used in micellar liquid chromatography for the separation of amino acids. Aliphatic carboxylic acids are effective as modifiers in this process, enhancing resolution and elution strength (Boichenko et al., 2007).
Peptide Synthesis
- Synthesis of Protected Amino Acids : This compound plays a role in peptide synthesis, where various protective groups are studied for their behavior in the presence of anhydrous hydrogen fluoride, a key reagent in peptide synthesis (Sakakibara et al., 1967).
- Synthesis of 4H-1,4-Benzothiazine Derivatives : It is involved in the synthesis of benzothiazine derivatives, important in medicinal chemistry, through ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions (Kobayashi et al., 2006).
Biochemical and Medicinal Chemistry
- Antimalarial Agent Synthesis : Isopropyl derivatives, including this compound, have been explored for their potential as antimalarial agents, exemplified by the synthesis and in vivo evaluation of specific isopropyl derivatives (Warner et al., 1977).
Environmental and Agricultural Chemistry
- Photodegradation of Pesticide Chemicals : In the study of the environmental behavior of pesticides, 2,4-dinitrophenyl derivatives, similar to this compound, are used to understand the photodegradation and metabolism of pesticide chemicals on plant surfaces (Matsuo & Casida, 1970).
Analytical Methods
- Determination of Amino Acids : This compound has been used in the development of analytical methods for amino acids, such as in the partition chromatography of DNP amino acids on filter paper (Cavallini, Frontali, & Toschi, 1949).
Safety and Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenol, indicates that it is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It also causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life . While this does not directly apply to Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate, similar precautions may be necessary given the structural similarities. Always refer to the specific safety data sheet for this compound before handling .
Propiedades
IUPAC Name |
propan-2-yl 4-(2,4-dinitroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-9(2)22-13(17)4-3-7-14-11-6-5-10(15(18)19)8-12(11)16(20)21/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXRMKKYPJBPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)
![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)
![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)
![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)
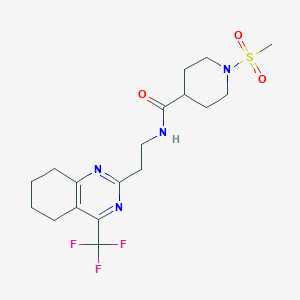
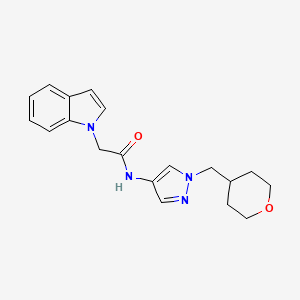

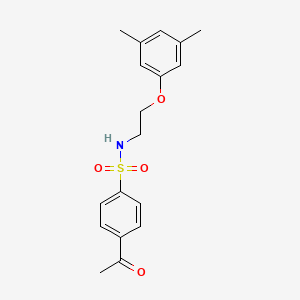
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
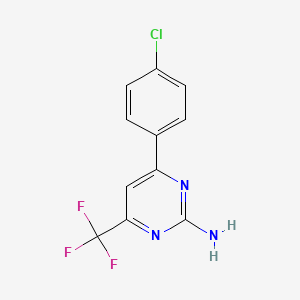
![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)
